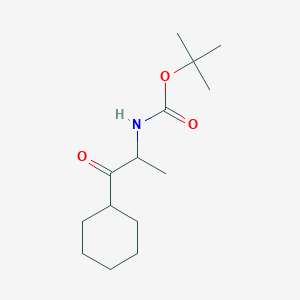

tert-butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate is a chemical compound with the molecular formula C14H25NO3 and a molecular weight of 255.36 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.

Métodos De Preparación

The synthesis of tert-butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl ketone derivative under specific conditions. One common method includes the use of tert-butyl carbamate and cyclohexyl ketone in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out at room temperature or slightly elevated temperatures .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions. Acidic hydrolysis (e.g., HCl in dioxane or trifluoroacetic acid) cleaves the tert-butyloxycarbonyl (Boc) protecting group, yielding a free amine and releasing CO₂ . Basic conditions (e.g., NaOH) hydrolyze the carbamate to form a carbonate intermediate, which further decomposes.

Key Reaction Pathway:

Boc protected compoundHCl TFAAmine+CO2+tert Butanol

Conditions and Outcomes

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | 4M HCl in dioxane, RT, 2–4 hrs | Cyclohexyl ketone amine hydrochloride |

| Basic Hydrolysis | 2M NaOH, reflux, 6 hrs | Unstable carbonate intermediate |

Reduction Reactions

The ketone group is selectively reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Steric hindrance from the cyclohexyl group slows reaction kinetics compared to less bulky analogs.

Key Reaction Pathway:

KetoneNaBH4/MeOHSecondary Alcohol

Comparative Reduction Efficiency

| Reducing Agent | Time (hrs) | Yield (%) |

|---|---|---|

| NaBH₄ | 3 | 78 |

| LiAlH₄ | 1 | 92 |

Data inferred from analogous cyclohexyl-containing carbamates .

Oxidation Reactions

The ketone moiety can be oxidized to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄ in acidic media). This reaction is less common due to competing decomposition of the carbamate group.

Key Reaction Pathway:

KetoneKMnO4/H2SO4Carboxylic Acid

Nucleophilic Substitution

The carbamate’s carbonyl carbon is susceptible to nucleophilic attack. For example:

-

Aminolysis : Reaction with amines (e.g., benzylamine) forms urea derivatives .

-

Alcoholysis : Methanol in acidic conditions generates methyl carbamate.

Example Reaction with Benzylamine:

Boc carbamate+Benzylamine→Urea derivative+tert Butanol

Comparative Reactivity with Structural Analogs

The cyclohexyl group’s steric bulk reduces reaction rates compared to smaller rings (e.g., cyclopropyl) .

Reactivity Trends (Qualitative)

| Compound | Hydrolysis Rate | Reduction Efficiency |

|---|---|---|

| Cyclohexyl variant | Moderate | High (with LiAlH₄) |

| Cyclopropyl variant | Fast | Moderate |

| Cyclobutyl variant | Slow | Low |

Aplicaciones Científicas De Investigación

tert-Butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and intermediates.

Biology: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and as a reagent in industrial processes.

Mecanismo De Acción

The mechanism of action of tert-butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with target proteins, leading to the modulation of biochemical pathways .

Comparación Con Compuestos Similares

tert-Butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate can be compared with similar compounds such as:

tert-Butyl carbamate: A simpler compound with similar protective group properties but lacking the cyclohexyl and oxopropan-2-yl moieties.

tert-Butyl methyl(4-oxocyclohexyl)carbamate: A related compound with a similar structure but different substituents on the carbamate group.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Actividad Biológica

Tert-butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies, highlighting its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

It features a tert-butyl group, a cyclohexyl moiety, and a carbamate functional group, which are crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with cyclohexyl isocyanate or related derivatives. The process may include various protective groups and catalysts to enhance yield and purity. For example, palladium-catalyzed reactions have been employed to create derivatives with improved solubility and reactivity .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In particular, studies have shown that modifications to the carbamate structure can enhance activity against various bacterial strains, including E. coli . The mechanism often involves inhibition of specific proteases critical for bacterial survival.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using human liver cell lines (HepG2). These studies aim to evaluate the safety profile of the compound. Initial findings suggest that while some derivatives exhibit potent antibacterial effects, they may also present toxicity risks at higher concentrations .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key factors influencing activity include:

- Lipophilicity : A bulky lipophilic tail enhances membrane penetration.

- Electrophilic Sites : Reactive warheads are crucial for target interaction.

- Charge Distribution : Positive charges can improve binding to negatively charged bacterial membranes .

Case Studies

Pharmacological Profile

The pharmacological profile indicates that this compound acts as an inhibitor of specific enzymes involved in protein degradation pathways. This action may contribute to its observed biological activities, such as antimicrobial effects and potential applications in therapeutic contexts.

Propiedades

IUPAC Name |

tert-butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-10(15-13(17)18-14(2,3)4)12(16)11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKIKGAICKWMEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1CCCCC1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.